Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate
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Overview
Description
METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoxazine with methyl 2-methoxy-2-oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-2-methoxyacetate
- Methyl 2-methoxyglycolate
- Methyl 2-methoxy-2-hydroxyacetate
Uniqueness
METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE is unique due to its benzoxazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.
Properties
Molecular Formula |
C14H15NO6 |
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Molecular Weight |
293.27 g/mol |
IUPAC Name |
methyl 2-[(3Z)-2-hydroxy-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzoxazin-2-yl]acetate |
InChI |
InChI=1S/C14H15NO6/c1-19-12(16)7-11-14(18,8-13(17)20-2)21-10-6-4-3-5-9(10)15-11/h3-7,15,18H,8H2,1-2H3/b11-7- |
InChI Key |
BSKNKBMLWIXTGW-XFFZJAGNSA-N |
Isomeric SMILES |
COC(=O)CC1(/C(=C/C(=O)OC)/NC2=CC=CC=C2O1)O |
Canonical SMILES |
COC(=O)CC1(C(=CC(=O)OC)NC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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